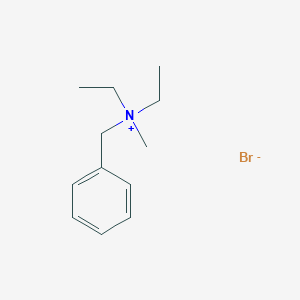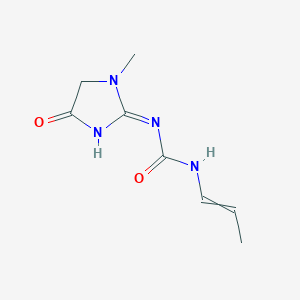
(1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-prop-1-enylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-prop-1-enylurea is a synthetic organic compound with a unique structure that includes an imidazolidinone ring and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-prop-1-enylurea typically involves the reaction of 1-methyl-4-oxoimidazolidine with propenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal waste.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-prop-1-enylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidinone derivatives.
Scientific Research Applications
(1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-prop-1-enylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-prop-1-enylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-oxoimidazolidin-2-ylidene derivatives: Compounds with similar structures but different substituents on the imidazolidinone ring.
Propenylurea derivatives: Compounds with similar propenyl groups but different core structures.
Uniqueness
(1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-prop-1-enylurea is unique due to its combination of an imidazolidinone ring and a propenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12N4O2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
(1E)-1-(1-methyl-4-oxoimidazolidin-2-ylidene)-3-prop-1-enylurea |
InChI |
InChI=1S/C8H12N4O2/c1-3-4-9-8(14)11-7-10-6(13)5-12(7)2/h3-4H,5H2,1-2H3,(H2,9,10,11,13,14) |
InChI Key |
FDYVGHULLJBYNA-UHFFFAOYSA-N |
Isomeric SMILES |
CC=CNC(=O)/N=C/1\NC(=O)CN1C |
Canonical SMILES |
CC=CNC(=O)N=C1NC(=O)CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



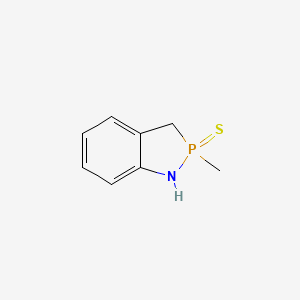
![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)
![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)


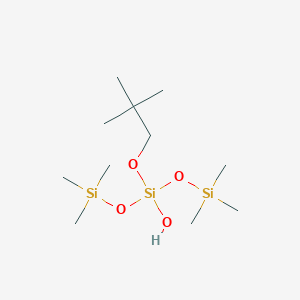
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14379028.png)
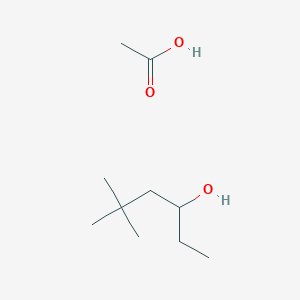
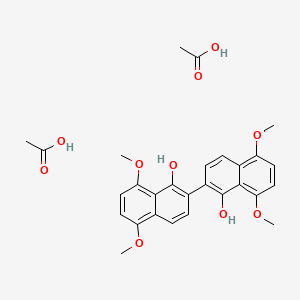
![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)

